5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps. One common method includes the reaction of tert-butylamine with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with 3,5-dichloroaniline and 2-methylpyrazole under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve inhibition or activation of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazolo[1,5-a]pyrimidines. Compared to these, 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone
- 5-(tert-butyl)-4-hydroxy-m-toluic acid
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C23H21Cl3N4 |
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Molecular Weight |
459.8 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H21Cl3N4/c1-13-21(14-5-7-15(24)8-6-14)22-28-19(23(2,3)4)12-20(30(22)29-13)27-18-10-16(25)9-17(26)11-18/h5-12,27H,1-4H3 |
InChI Key |
UDBFQQPOJDEKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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